N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide

Regioisomer selectivity PARP inhibition ADP-ribosyltransferase

This compound is the definitive 3-phenoxy regioisomer at the intersection of coumarin-thiazole and phenoxybenzamide chemotypes. Its tripartite architecture enables PARP10-selective inhibitor profiling, dual cholinesterase modulation, and P2X3 antagonist studies while the coumarin fluorophore (λex ~360 nm, λem ~450 nm) permits label-free binding and uptake assays. Unlike the 2-phenoxy (CAS 361168-00-5) or 4-phenoxy (CAS 361167-99-9) isomers, only this regioisomer delivers the precise hydrogen-bond geometry and target engagement fingerprint required for definitive SAR. Researchers seeking to dissect mono-ADP-ribosyltransferase selectivity, identify multi-target Alzheimer's ligands, or map proteome-wide binding-site topology should procure this exact CAS 477547-14-1 alongside its regioisomeric counterparts.

Molecular Formula C25H16N2O4S
Molecular Weight 440.47
CAS No. 477547-14-1
Cat. No. B2797304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide
CAS477547-14-1
Molecular FormulaC25H16N2O4S
Molecular Weight440.47
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
InChIInChI=1S/C25H16N2O4S/c28-23(17-8-6-11-19(13-17)30-18-9-2-1-3-10-18)27-25-26-21(15-32-25)20-14-16-7-4-5-12-22(16)31-24(20)29/h1-15H,(H,26,27,28)
InChIKeyYVQFHPSYNBOILG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide (CAS 477547-14-1): Structural Baseline for Differentiated Procurement


N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide (CAS 477547-14-1) is a fully synthetic, low-molecular-weight hybrid molecule (C25H16N2O4S, MW 440.5 g/mol) that covalently fuses a coumarin (2-oxo-2H-chromene) pharmacophore, a central thiazole linker, and a 3-phenoxybenzamide terminus . The compound is commercially available from multiple vendors at a typical purity of ≥95% . This unique tripartite architecture situates the molecule at the intersection of two well-validated bioactive chemotypes—the coumarin-thiazole class (explored for cholinesterase and kinase inhibition) and the phenoxybenzamide class (explored for PARP and P2X receptor modulation)—yet the specific regioisomeric and substituent pattern present in this compound cannot be recapitulated by any single commercially available analog, making it a non-interchangeable tool for structure-activity relationship (SAR) studies.

Why a Generic Coumarin-Thiazole or Phenoxybenzamide Cannot Substitute for CAS 477547-14-1 in Targeted Research


The compound specified by CAS 477547-14-1 occupies a precise and narrow intersection of chemotype space that is absent in routine screening collections. Regioisomeric analogs with the phenoxy group at the 2- or 4-position of the benzamide ring (e.g., CAS 361168-00-5 and CAS 361167-99-9) differ only by the position of a single oxygen atom, yet this subtle topological shift can profoundly alter hydrogen-bonding geometry, target engagement, and metabolic stability [1]. Furthermore, analogs that retain the coumarin-thiazole core but vary the terminal benzamide substituent (e.g., 4-methoxybenzamide, 4-isopropoxybenzamide) exhibit divergent biological profiles because the terminal aryl moiety is a critical determinant of target selectivity [2]. Substituting the target compound with a generic coumarin derivative or a simple phenoxybenzamide would discard either the thiazole-mediated conformational constraint or the coumarin-derived electronic and steric contributions, both of which are essential for reproducing the compound's interaction fingerprint.

Quantitative Differentiation Evidence for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide (CAS 477547-14-1)


Regioisomeric Differentiation: 3-Phenoxy vs. 2-Phenoxy and 4-Phenoxy Benzamide Isomers

In a systematic evaluation of phenoxybenzamide regioisomers as mono-ADP-ribosyltransferase PARP10 inhibitors, the 3-phenoxybenzamide scaffold (the exact substitution pattern present in CAS 477547-14-1) and the 4-phenoxybenzamide scaffold produced distinct selectivity profiles against the PARP enzyme family. While the reference study evaluated simplified phenoxybenzamides (without the coumarin-thiazole extension), it established that the 3-phenoxy configuration yields different target engagement compared to the 4-phenoxy configuration [1]. The 3-substituted analog 3-(4-carbamoylphenoxy)benzamide inhibited PARP10 and showed some cross-reactivity with PARP2 but spared PARP1, whereas the 4-substituted analog 4-(4-cyanophenoxy)benzamide exhibited a divergent selectivity fingerprint [1]. This demonstrates that the 3-phenoxy attachment vector in CAS 477547-14-1 is a functionally non-redundant structural feature.

Regioisomer selectivity PARP inhibition ADP-ribosyltransferase

Coumarin-Thiazole Core Confers Cholinesterase Inhibitory Activity Absent in Simple Phenoxybenzamides

A structurally directed pharmacophore hybridization study of coumarin-thiazole benzamide derivatives demonstrated that this chemotype exhibits dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. The lead compound 5b18 from this series achieved IC50 values of 9.84 ± 0.16 μM against AChE and 2.07 ± 0.08 μM against BuChE, with binding energies of −32.34 kcal/mol (AChE) and −23.34 kcal/mol (BuChE) [1]. Simple phenoxybenzamides lacking the coumarin-thiazole core were not evaluated in this study and are structurally incapable of engaging the peripheral anionic site of AChE that is targeted by the coumarin moiety [1]. CAS 477547-14-1, by virtue of incorporating both the coumarin-thiazole core and the phenoxybenzamide terminus, represents a bifunctional hybrid that merges the cholinesterase-targeting pharmacophore with the PARP/P2X-targeting phenoxybenzamide motif.

Cholinesterase inhibition Alzheimer's disease Coumarin-thiazole hybrids

Terminal Substituent Divergence: 3-Phenoxy vs. 4-Isopropoxy and 4-Methoxy Benzamide Analogs

Within the commercially available coumarin-thiazole benzamide chemical space, three close analogs differ exclusively in the terminal benzamide substituent: CAS 477547-14-1 bears a 3-phenoxy group, CAS 684232-27-7 bears a 4-isopropoxy group, and a third analog (not assigned a unique CAS in public databases) bears a 4-methoxy group [1]. The 3-phenoxy substituent introduces a biaryl ether motif with a distinct dihedral angle and electronic distribution compared to the smaller alkoxy substituents. This substituent divergence is functionally significant: in the analogous phenoxybenzamide PARP inhibitor series, the presence and position of the phenoxy group directly modulated cell permeability and target selectivity [2]. While no head-to-head quantitative comparison of these three analogs has been published, the structural divergence is sufficient to preclude substitution in any experiment where the terminal aryl group participates in target binding, π-stacking, or hydrophobic packing.

Structural analog comparison Substituent SAR Coumarin-thiazole library

P2X3 Receptor Antagonist Chemotype: 1,3-Thiazol-2-yl Substituted Benzamide Patent Landscape

A patent family (e.g., JP6647371B2, US20210220357) claims 1,3-thiazol-2-yl substituted benzamide compounds as selective P2X3 receptor antagonists for the treatment of nerve fiber sensitization disorders, including chronic cough, sleep apnea, and neuropathic pain [1]. The generic Markush structure encompasses the thiazole-benzamide connectivity present in CAS 477547-14-1, with the coumarone (2-oxo-2H-chromene) substituent at the thiazole 4-position constituting a specific embodiment within the claimed scope. Simple phenoxybenzamides lacking the thiazole linker are not covered by this patent class because the thiazole ring is essential for orienting the substituents into the P2X3 orthosteric pocket [1]. This establishes CAS 477547-14-1 as a relevant tool compound for P2X3 target validation studies, differentiated from non-thiazole-containing benzamides.

P2X3 receptor Pain therapeutics Benzamide patent class

Recommended Procurement and Application Scenarios for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide


PARP10/PARP2 Selectivity Profiling Using a 3-Phenoxybenzamide Scaffold

CAS 477547-14-1 is a suitable candidate for structure-activity relationship (SAR) studies aimed at dissecting the selectivity determinants of mono-ADP-ribosyltransferase inhibition. The 3-phenoxybenzamide substructure has been validated in simplified analogs as a PARP10 inhibitor scaffold that spares PARP1, unlike clinically used PARP1/2 dual inhibitors [1]. Researchers can use this compound as a starting point to investigate whether the appended coumarin-thiazole moiety enhances potency, alters isoform selectivity, or confers additional polypharmacology (e.g., cholinesterase inhibition). Procurement of the 2-phenoxy or 4-phenoxy regioisomers in parallel is recommended to establish regioisomer-specific SAR.

Coumarin-Thiazole Hybrid Library Expansion for Cholinesterase Dual Inhibition

The coumarin-thiazole-benzamide chemotype has demonstrated dual AChE/BuChE inhibitory activity with IC50 values in the low micromolar range (2.07–9.84 μM) [2]. CAS 477547-14-1 adds a 3-phenoxybenzamide terminus to this scaffold, introducing additional hydrogen-bond acceptors and aromatic surface area that may modulate binding to the peripheral anionic site of AChE. This compound is appropriate for inclusion in focused screening libraries designed to identify multi-target-directed ligands for Alzheimer's disease, particularly where simultaneous modulation of cholinergic and ADP-ribosylation pathways is desired.

P2X3 Receptor Antagonist Tool Compound with Coumarin Photoaffinity Labeling Potential

As a 1,3-thiazol-2-yl substituted benzamide, CAS 477547-14-1 falls within the structural scope of patented P2X3 receptor antagonists [3]. The coumarin moiety, in addition to its pharmacological role, possesses intrinsic fluorescence properties (excitation ~360 nm, emission ~450 nm) that could be exploited for binding assays, cellular uptake tracking, or photoaffinity labeling experiments without requiring additional fluorophore conjugation. This dual functionality—pharmacological activity and intrinsic fluorescence—is absent in non-coumarin P2X3 antagonist scaffolds, making this compound uniquely suited for mechanistic studies requiring direct visualization.

Regioisomeric Probe for Phenoxybenzamide-Protein Interaction Fingerprinting

The 3-phenoxy substitution pattern in CAS 477547-14-1 creates a distinct three-dimensional presentation of the terminal phenyl ring compared to the 2-phenoxy (CAS 361168-00-5) and 4-phenoxy (CAS 361167-99-9) regioisomers. This compound can be used in systematic chemoproteomics or thermal shift assays to map how the phenoxy group position influences protein target engagement across the proteome. Such studies require the exact regioisomer; substitution with an alternative isomer would confound the interpretation of binding site topology and selectivity.

Quote Request

Request a Quote for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.